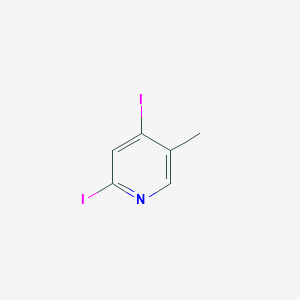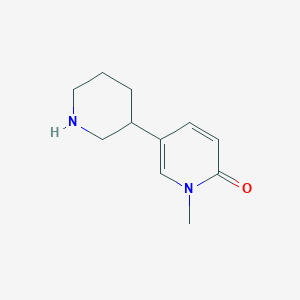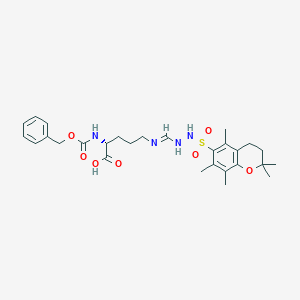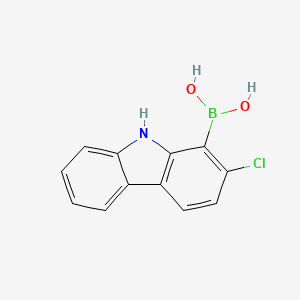
(2-Chloro-9H-carbazol-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-9H-carbazol-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a carbazole ring system, which is further substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-9H-carbazol-1-yl)boronic acid typically involves the reaction of 2-chlorocarbazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
(2-Chloro-9H-carbazol-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl halide, producing biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the carbazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Carbazoles: Formed through nucleophilic substitution reactions.
科学的研究の応用
(2-Chloro-9H-carbazol-1-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Chloro-9H-carbazol-1-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond . In biological systems, the boronic acid group can interact with diols and other nucleophiles, potentially inhibiting enzymes or other molecular targets .
類似化合物との比較
Similar Compounds
(9-Phenyl-9H-carbazol-2-yl)boronic acid: Another boronic acid derivative with a phenyl group instead of a chlorine atom.
(2-Carbazolylphenyl)-boronic acid: Similar structure but without the chlorine substitution.
Uniqueness
(2-Chloro-9H-carbazol-1-yl)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and electronic properties. This makes it particularly useful in specific synthetic applications where the chlorine atom can be further functionalized .
特性
分子式 |
C12H9BClNO2 |
|---|---|
分子量 |
245.47 g/mol |
IUPAC名 |
(2-chloro-9H-carbazol-1-yl)boronic acid |
InChI |
InChI=1S/C12H9BClNO2/c14-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)13(16)17/h1-6,15-17H |
InChIキー |
SYSDXELTPMYUAP-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC2=C1NC3=CC=CC=C23)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



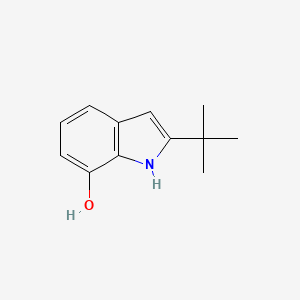
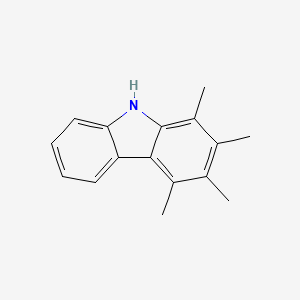
![rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B12966047.png)
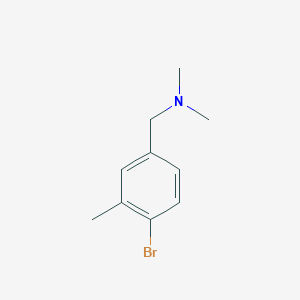
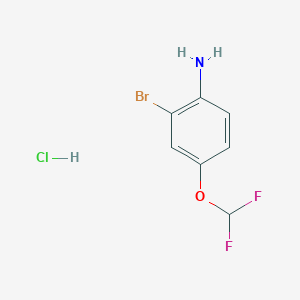
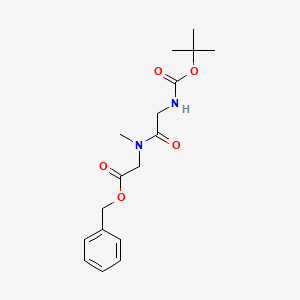
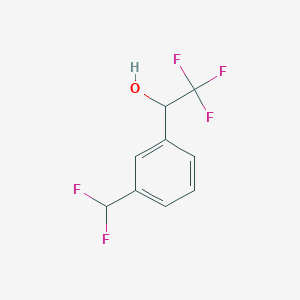
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)

